molecular formula C7H6FNOS B1405701 1-Fluoro-4-methyl-2-(sulfinylamino)benzene CAS No. 1785759-41-2

1-Fluoro-4-methyl-2-(sulfinylamino)benzene

Cat. No. B1405701
M. Wt: 171.19 g/mol
InChI Key: IKXYUFHEXWXTRV-UHFFFAOYSA-N
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Description

“1-Fluoro-4-methyl-2-(sulfinylamino)benzene” is an organic compound with the molecular formula C7H6FNOS . It has gained significant attention in scientific research over the years due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular weight of “1-Fluoro-4-methyl-2-(sulfinylamino)benzene” is 171.19 g/mol . For a detailed molecular structure, one would typically refer to resources like ChemSpider or other chemical databases that provide 2D or 3D molecular structures.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Fluoro-4-methyl-2-(sulfinylamino)benzene” are not fully detailed in the search results. It’s known that its molecular weight is 171.19 g/mol . For comprehensive information about its properties, one would need to refer to a detailed chemical database or material safety data sheet (MSDS).

Scientific Research Applications

Reactions and Synthesis

1-Fluoro-4-methyl-2-(sulfinylamino)benzene has been investigated in various synthetic processes and reactions. For instance, it has been used in the synthesis of 1,2-disulfonates through reactions with olefins, such as 1-hexene and 1-heptene, resulting in α-fluoro-β-sulfonyloxy products (Pirkuliev et al., 2001). It also plays a role in stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes (Mccarthy, Matthews, & Paolini, 2003).

Solubility and Material Properties

The solubility of 1-Fluoro-4-methyl-2-(sulfinylamino)benzene has been measured in various organic solvents, and its solubility varies depending on the solvent and temperature. This property is essential in the formulation of various chemical mixtures and solutions (Qian, Wang, & Chen, 2014).

Photophysical Properties

The compound has been used in the development of novel green fluorophores. These fluorophores exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent, making them valuable for imaging applications and displays (Beppu et al., 2015).

Impact on Crystal Structure

Research has been conducted to understand how fluorine side-group substitution, such as in 1-Fluoro-4-methyl-2-(sulfinylamino)benzene, affects crystal structure formation. This research provides insights into the molecular polarity and packing of benzene derivatives, which is significant for the development of advanced materials (Zehe et al., 2014).

Proton and Metal Ion Indicators

The compound has been used as a 19F NMR indicator for protons and metal ions. This application demonstrates its utility in chemical analysis and diagnostics (Plenio & Burth, 1994).

Photochemistry

The photochemistry of related fluoro(trifluoromethyl)benzenes has been studied, providing insights into the fluorescence spectra and quenching mechanisms. This research is crucial for understanding the photophysical properties of fluoroaromatic compounds (Al-ani, 1973).

Safety And Hazards

The compound is classified as dangerous with a hazard class of 6.1 . Precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-fluoro-4-methyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-2-3-6(8)7(4-5)9-11-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXYUFHEXWXTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-methyl-2-(sulfinylamino)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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